N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 3-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with a suitable acylating agent, such as succinic anhydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide can be compared with other hydrazone derivatives, such as:
- N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide
- N-(3-bromophenyl)-4-[(2E)-2-(2,4-difluorobenzylidene)hydrazinyl]-4-oxobutanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-12-2-1-3-14(8-12)22-16(24)6-7-17(25)23-21-10-11-4-5-13(19)9-15(11)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
RCBCYFXVBVOTLM-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.